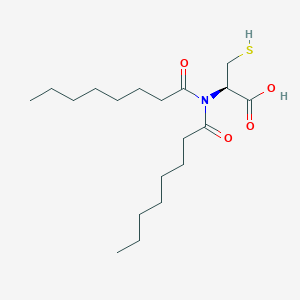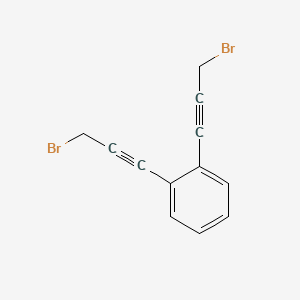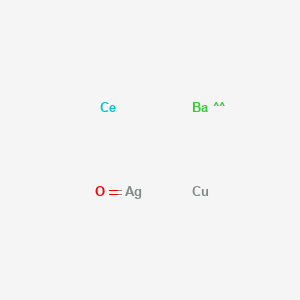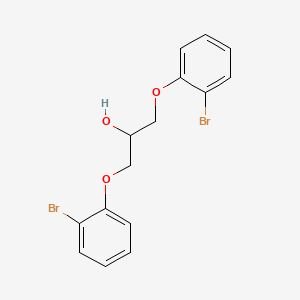
1,3-Bis(2-bromophenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-bromophenoxy)propan-2-ol is an organic compound with the molecular formula C15H14Br2O3 It is characterized by the presence of two bromophenoxy groups attached to a propan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-bromophenoxy)propan-2-ol can be synthesized through a multi-step process involving the reaction of 2-bromophenol with epichlorohydrin. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to optimize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,3-Bis(2-bromophenoxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMSO or acetonitrile, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or ethers.
科学的研究の応用
1,3-Bis(2-bromophenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,3-Bis(2-bromophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bromophenoxy groups can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with enzyme activity or cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: This compound has methoxy groups instead of bromine atoms and is used as a pharmaceutical impurity standard.
1,3-Bis(2-aminophenoxy)propan-2-ol: This compound has amino groups and is studied for its potential biological activities.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: This compound contains triazole rings and is investigated for its antifungal properties.
Uniqueness
1,3-Bis(2-bromophenoxy)propan-2-ol is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activities. The bromine atoms make the compound more reactive in substitution reactions and may enhance its antimicrobial properties compared to similar compounds with different substituents.
特性
CAS番号 |
144393-69-1 |
|---|---|
分子式 |
C15H14Br2O3 |
分子量 |
402.08 g/mol |
IUPAC名 |
1,3-bis(2-bromophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H14Br2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2 |
InChIキー |
PPZFGSKBIQTCLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCC(COC2=CC=CC=C2Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


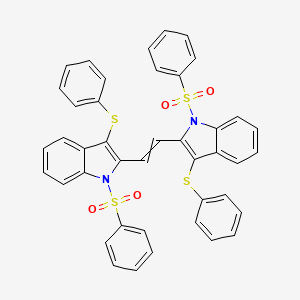
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)


![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)

![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
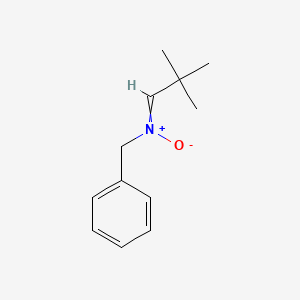
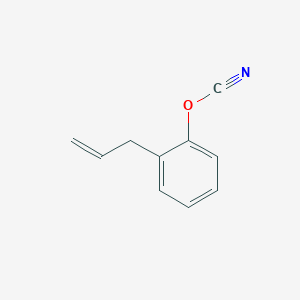
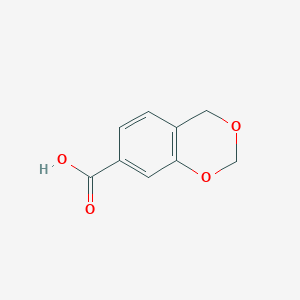
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
